Ala-Ile, or alanine-isoleucine, is a dipeptide composed of two amino acids: alanine and isoleucine. It plays a significant role in various biological processes and is often studied in the context of protein synthesis and structure. The compound is classified as a non-polar, hydrophobic dipeptide, which influences its solubility and interactions in biological systems. Its sources primarily include natural proteins and can be synthesized through various chemical methods.
The synthesis of Ala-Ile can be accomplished through several established methods, with solid-phase peptide synthesis (SPPS) being one of the most prominent techniques. This method, developed by Robert Bruce Merrifield, involves anchoring the C-terminal of the first amino acid to a solid support, allowing for sequential addition of amino acids to form the peptide chain. The Fmoc (fluorenylmethyloxycarbonyl) chemistry is commonly employed, providing a robust strategy for protecting amino groups during synthesis .
The molecular structure of Ala-Ile consists of two amino acid residues linked by a peptide bond. The general formula for dipeptides like Ala-Ile can be represented as . The structure features:
Ala-Ile participates in various biochemical reactions, primarily involving peptide bond formation and hydrolysis. Key reactions include:
The stability of Ala-Ile under physiological conditions allows it to maintain its structure until enzymatic hydrolysis occurs, typically facilitated by peptidases.
In biological systems, Ala-Ile functions as part of larger proteins and peptides. Its mechanism involves:
Research indicates that dipeptides like Ala-Ile can enhance protein stability and influence metabolic processes due to their structural properties .
Relevant analyses often involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification .
Ala-Ile has several scientific applications:
Solid-phase synthesis of Ala-Ile faces inherent challenges due to hydrophobic aggregation and β-sheet formation during chain elongation. These issues manifest as incomplete couplings or resin shrinkage, particularly in sequences with contiguous hydrophobic residues. Key optimization strategies include:
Table 1: SPPS Optimization Strategies for Ala-Ile-Containing Peptides
Strategy | Condition | Coupling Efficiency | Application Example |
---|---|---|---|
Pseudoproline Dipeptides | Fmoc-Ser(tBu)-ψ⁵(oxazolidine)-Ala | >95% | Amyloidogenic peptides [4] |
Chaotropic Additives | 0.1 M LiCl in DMF | 85–90% | Class II bacteriocins [7] |
Polar PEG Resins | NovaPEG Rink amide | 92% | Cyclic peptides [4] |
Automated SPPS protocols employ double coupling with HATU/DIPEA activation and extended reaction times (1–2 hrs) for Ala-Ile junctions. Post-assembly cleavage uses TFA/H₂O/TIS (95:2.5:2.5) to regenerate native serine/threonine from pseudoproline surrogates [4].
Combinatorial libraries enable high-throughput screening of Ala-Ile-embedded peptides for ligand discovery. Two dominant platforms are utilized:
Table 2: Combinatorial Screening of Ala-Ile-Containing Peptides
Library Type | Sequence | Target | Affinity (Kd) | Hit Rate |
---|---|---|---|---|
OBOC Hexapeptide | Ala-Ile-Leu-Phe-Gly-Met | HbA1c [5] | 0.8 µM | 1:216,000 |
Phage Cyclic | C-A-I-R-S-T-C | MCF-7 cells [10] | 15 nM | 0.01% |
Bacterial Display | His-Ala-Ile-Asp | EGFR [10] | 220 nM | N/A |
Limitations include false positives from hydrophobic aggregation in OBOC and background binding in phage display. Machine learning-guided virtual screening is emerging to prioritize Ala-Ile-containing candidates [10].
Enzymatic strategies offer unmatched stereocontrol for Ala-Ile bond formation, leveraging two mechanistic paradigms:
Immobilization on mesoporous silica or EPOX/agarose supports enhances enzyme reusability (5–10 cycles) and optimizes mass transfer. Circular bacteriocin biosynthesis (e.g., carnocyclin A) employs standalone glutamyl-tRNAᴳˡᵘ-dependent enzymes to generate Ala-Ile motifs without ribosomal machinery [7].
Table 3: Enzymatic Systems for Ala-Ile Bond Formation
Enzyme Class | Example | Mechanism | Yield | Stereoselectivity |
---|---|---|---|---|
ATP-Grasp Ligase | Streptomyces R61 | Acyl-phosphate | 80% | >99% ee |
Subtilisin Variant | Subtiligase | Kinetically controlled | 70% | 98% ee |
Transpeptidase | Sortase A | Acyl-enzyme intermediate | 45% | Racemic |
Ala-Ile biosynthesis in microbes leverages branched-chain amino acid (BCAA) metabolic pathways. Key steps include:
Metabolic bottlenecks include feedback inhibition of acetohydroxyacid synthase (IlvBN) by Ile. Deinhibition strategies involve:
Table 4: Microbial Systems for Ala-Ile Synthesis
Organism | Pathway | Titer | Key Genetic Modifications |
---|---|---|---|
E. coli BL21(DE3) | De novo | 25 g/L | ilvEᵒᵛᵉʳ, alaDᵒᵛᵉʳ [3] |
Lactococcus lactis | Bacteriocin export | 0.8 g/L | lanTᴾᴿᴼᴹᴬˣ, lanPᵒᵛᵉʳ [7] |
C. glutamicum ΔilvA | Fermentative | 18 g/L | ilvA(L447F), ΔpanB [9] |
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